2-((3-Carbamoylthiophen-2-yl)amino)-2-oxoethyl 2-(2,6-dichlorophenyl)acetate
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Overview
Description
WAY-354189 is a chemical compound known for its role as a Janus kinase-signal transducer and activator of transcription (JAK-STAT) inhibitor . It has a molecular formula of C15H12Cl2N2O4S and a molecular weight of 387.24 g/mol . This compound is primarily used in scientific research to study its effects on various biological pathways.
Preparation Methods
The synthesis of WAY-354189 involves several steps, starting with the preparation of benzeneacetic acid, 2,6-dichloro-, 2-[[3-(aminocarbonyl)-2-thienyl]amino]-2-oxoethyl ester . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the stability and purity of the compound
Chemical Reactions Analysis
WAY-354189 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include DMSO as a solvent and controlled temperatures to maintain the integrity of the compound . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-354189 is widely used in scientific research due to its ability to inhibit the JAK-STAT signaling pathway . This pathway is crucial in various biological processes, including cell growth, differentiation, and immune responses. Some of the key applications include:
Chemistry: Used to study the effects of JAK-STAT inhibition on chemical reactions and pathways.
Biology: Employed in research to understand its impact on cellular processes and gene expression.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the JAK-STAT pathway.
Mechanism of Action
WAY-354189 exerts its effects by inhibiting the JAK-STAT signaling pathway . This pathway involves the activation of Janus kinases (JAKs) and the subsequent phosphorylation of signal transducers and activators of transcription (STATs). By inhibiting this pathway, WAY-354189 prevents the phosphorylation and activation of STATs, thereby blocking the downstream effects on gene expression and cellular processes .
Comparison with Similar Compounds
WAY-354189 is unique in its specific inhibition of the JAK-STAT pathway. Similar compounds include:
Tofacitinib: Another JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.
Compared to these compounds, WAY-354189 is primarily used for research purposes and has not been widely adopted for clinical use .
Properties
Molecular Formula |
C15H12Cl2N2O4S |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2,6-dichlorophenyl)acetate |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-10-2-1-3-11(17)9(10)6-13(21)23-7-12(20)19-15-8(14(18)22)4-5-24-15/h1-5H,6-7H2,(H2,18,22)(H,19,20) |
InChI Key |
GPUQIMFALBGRHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)OCC(=O)NC2=C(C=CS2)C(=O)N)Cl |
Origin of Product |
United States |
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